Cytotoxicity in Multidrug-Resistant Leukemia Cells
This compound demonstrated cytotoxic activity against both sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) human leukemia cell lines. Critically, the CEM/ADR5000 cells, which overexpress P-glycoprotein and are resistant to many standard chemotherapeutics, were not cross-resistant to this compound [1]. This contrasts with many conventional anticancer agents whose efficacy is severely diminished in this multidrug-resistant model.
| Evidence Dimension | Cytotoxicity and Resistance Profile |
|---|---|
| Target Compound Data | IC₅₀ range: 5.38-19.96 µM; No cross-resistance observed in CEM/ADR5000 cells. |
| Comparator Or Baseline | Other sulfanilamide derivatives (compounds 4 and 6) in the same study showed similar IC₅₀ ranges; Standard chemotherapeutics (e.g., doxorubicin) exhibit significantly reduced potency in CEM/ADR5000 cells. |
| Quantified Difference | Activity is maintained against a multidrug-resistant cell line, unlike many conventional agents. The study notes that the CEM/ADR5000 cell line was not cross-resistant to this class of compounds. |
| Conditions | Resazurin reduction assay after 72 hours of treatment on CCRF-CEM (sensitive) and CEM/ADR5000 (multidrug-resistant) human leukemia cell lines. |
Why This Matters
This evidence supports the selection of this compound for research programs focused on overcoming P-glycoprotein-mediated multidrug resistance, a major obstacle in oncology drug development.
- [1] Gany, R., et al. Cytotoxicity of Novel Sulfanilamides Towards Sensitive and Multidrugresistant Leukemia Cells. Current Medicinal Chemistry, 2014, 21(11), 1345-1353. View Source
